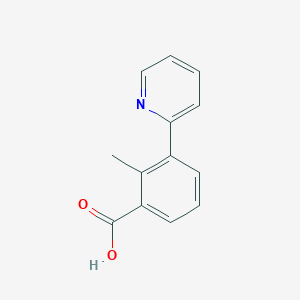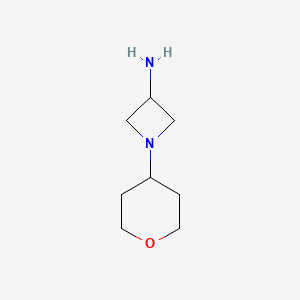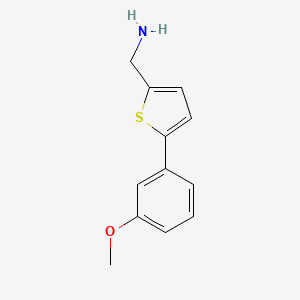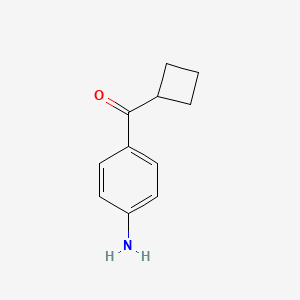
(4-Aminophenyl)(cyclobutyl)methanone
説明
“(4-Aminophenyl)(cyclobutyl)methanone” is a chemical compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol . It is available for purchase from various chemical suppliers.
Molecular Structure Analysis
The molecular structure of “(4-Aminophenyl)(cyclobutyl)methanone” consists of an aminophenyl group (a benzene ring with an amino group) and a cyclobutyl group (a four-carbon ring) attached to a methanone group (a carbonyl group with one hydrogen atom) .科学的研究の応用
Anti-Inflammatory Activity
- A study by Ottosen et al. (2003) synthesized a series of 4-aminobenzophenones, which exhibited high anti-inflammatory activity. These compounds, including variants of (4-Aminophenyl)(cyclobutyl)methanone, showed potent inhibition of pro-inflammatory cytokines IL-1beta and TNF-alpha. The compounds also acted as potent and selective p38 MAP kinase inhibitors, a key enzyme in inflammatory processes. Their research demonstrated good anti-inflammatory effects in murine models of dermatitis (Ottosen et al., 2003).
Structural Characterization and Antibacterial Activity
- Shahana and Yardily (2020) synthesized and characterized new compounds, including variants of (4-Aminophenyl)(cyclobutyl)methanone. They used techniques like UV, IR, NMR, and mass spectrometry for characterization. The study also included molecular docking studies to understand the antibacterial activity of the compound (Shahana & Yardily, 2020).
Antitubercular Properties
- Sriram et al. (2006) synthesized thiosemicarbazones derived from (4-Aminophenyl)(cyclobutyl)methanone and evaluated them for activity against Mycobacterium tuberculosis. They identified compounds with significant in vitro and in vivo activity against both standard and multidrug-resistant strains of tuberculosis (Sriram et al., 2006).
Synthesis and Potential in Cancer Research
- Various studies focused on the synthesis of (4-Aminophenyl)(cyclobutyl)methanone derivatives and their potential in cancer research. For instance, Magalhães et al. (2013) investigated the cytotoxic activity of phenstatin family compounds, demonstrating their ability to induce apoptosis in cancer cells (Magalhães et al., 2013).
Synthesis and Antioxidant Properties
- Çetinkaya et al. (2012) synthesized derivatives of (4-Aminophenyl)(cyclobutyl)methanone and evaluated their antioxidant activities. The study highlighted the potential of these compounds as effective antioxidants (Çetinkaya et al., 2012).
Novel Synthesis Approaches
- Various studies have focused on novel synthetic approaches for producing derivatives of (4-Aminophenyl)(cyclobutyl)methanone, exploring their potential in different therapeutic areas, including oxidative stress, antimicrobial, and antifeedant activities (Grover et al., 2004; Thirunarayanan, 2016).
Molecular Docking and Computational Studies
- Computational studies such as density functional theory (DFT) calculations and molecular docking have been employed to understand the structure and activity of these compounds. This aids in predicting their behavior in biological systems (Shahana & Yardily, 2020).
Applications in Imaging and Diagnostics
- Research has also explored the use of (4-Aminophenyl)(cyclobutyl)methanone derivatives in imaging and diagnostics, particularly in the context of diseases like Parkinson's disease (Wang et al., 2017).
Safety And Hazards
特性
IUPAC Name |
(4-aminophenyl)-cyclobutylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c12-10-6-4-9(5-7-10)11(13)8-2-1-3-8/h4-8H,1-3,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTHVGZRVLIZPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminophenyl)(cyclobutyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



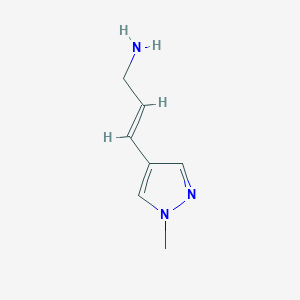
![(3S)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1426895.png)
![6-Oxaspiro[4.5]decan-9-amine](/img/structure/B1426896.png)
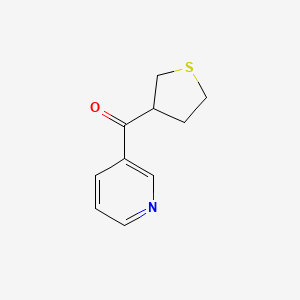
![[1-(Oxan-4-yl)piperidin-3-yl]methanol](/img/structure/B1426903.png)
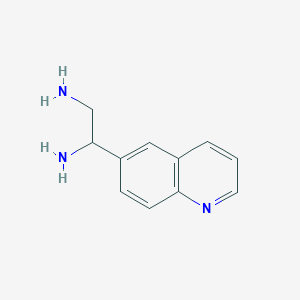
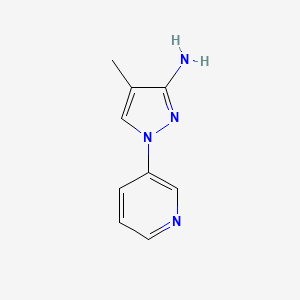
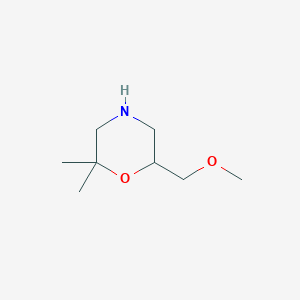
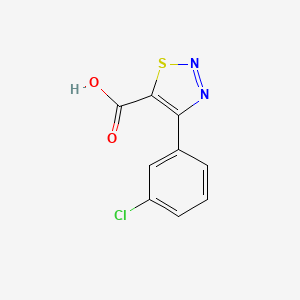
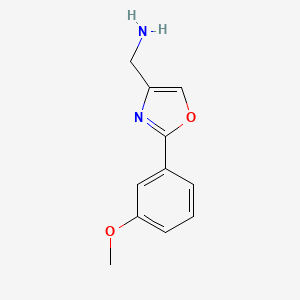
![2-[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B1426911.png)
